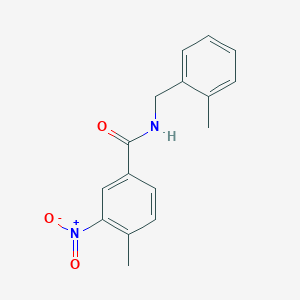![molecular formula C15H14O5S B5818416 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid, also known as CPTH, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a synthetic compound that was first described in 2004 and has since been extensively studied for its various applications in scientific research.
Mechanism of Action
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to bind to the active site of HDACs and GSK-3β, thereby preventing their activity. This results in the modulation of various signaling pathways and the regulation of gene expression, ultimately leading to the therapeutic effects of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid.
Biochemical and Physiological Effects:
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models. Additionally, 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid is its specificity for HDACs and GSK-3β, which makes it a valuable tool for studying the role of these enzymes in various diseases. Additionally, 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been shown to have good oral bioavailability and pharmacokinetic properties, which makes it a promising candidate for development as a therapeutic agent. However, one of the limitations of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the study of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid. One area of research is the development of more potent and selective inhibitors of HDACs and GSK-3β. Additionally, the therapeutic potential of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid in various disease models needs to be further evaluated in preclinical and clinical studies. Furthermore, the mechanism of action of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid needs to be further elucidated to better understand its therapeutic effects. Finally, the potential toxicity of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid needs to be further evaluated to ensure its safety for use as a therapeutic agent.
Conclusion:
In conclusion, 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid is a synthetic compound that has shown promising potential as a therapeutic agent for various diseases. It has been extensively studied for its various applications in scientific research, including cancer, neurodegenerative disorders, and inflammation. 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body, ultimately leading to the modulation of various signaling pathways and the regulation of gene expression. While 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has several advantages as a tool for scientific research, its potential toxicity needs to be carefully evaluated in preclinical and clinical studies.
Synthesis Methods
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid can be synthesized using a multi-step process that involves the reaction of 2-carboxybenzaldehyde with thioacetic acid followed by the reaction of the resulting product with 2,5-dimethylfuran-3-carboxaldehyde. The final product is obtained by the oxidation of the intermediate product using a suitable oxidizing agent.
Scientific Research Applications
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of these diseases. For example, 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of various cancers. 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various signaling pathways and has been implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
4-[(2-carboxyphenyl)sulfanylmethyl]-2,5-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-8-11(13(15(18)19)9(2)20-8)7-21-12-6-4-3-5-10(12)14(16)17/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZYJBSVMHXXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)CSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)

![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)